A Technical Guide to 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid: Synthesis, Characterization, and Potential Applications
A Technical Guide to 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid: Synthesis, Characterization, and Potential Applications
Abstract: This document provides a comprehensive technical overview of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a specialized chemical intermediate. While a registered CAS number for this specific molecule is not publicly available, indicating its status as a novel or commercially rare compound, its structural motifs are of significant interest in the fields of pharmaceutical and agrochemical development. This guide presents a plausible synthetic pathway, detailed protocols for its characterization, an analysis of its potential applications based on structurally related compounds, and essential safety and handling guidelines. It is intended for researchers, synthetic chemists, and drug development professionals engaged in the exploration of new chemical entities.
Compound Identification and Physicochemical Profile
2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two chlorine atoms, an ethylsulfonyl group, and a carboxylic acid moiety on the benzene ring suggests a molecule with potential as a versatile building block in organic synthesis.
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IUPAC Name: 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid
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CAS Registry Number: Not Assigned
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Molecular Formula: C₉H₈Cl₂O₄S
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Catalog Number Example: 2A-0110896[1]
Chemical Structure
The arrangement of electron-withdrawing groups (dichloro, ethylsulfonyl, carboxylic acid) on the aromatic ring dictates its chemical reactivity, particularly for electrophilic and nucleophilic substitution reactions.
Caption: Chemical structure of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.
Estimated Physicochemical Properties
As experimental data is unavailable, the following properties have been estimated using computational models and comparison with analogous structures.
| Property | Estimated Value | Rationale / Comparative Compound |
| Molecular Weight | 283.14 g/mol | Calculated from molecular formula C₉H₈Cl₂O₄S. |
| Melting Point | 160 - 180 °C | Similar chlorinated sulfonylbenzoic acids have melting points in this range. |
| Boiling Point | > 400 °C (decomposes) | High due to polarity, hydrogen bonding, and molecular weight. |
| pKa | 2.5 - 3.5 | The electron-withdrawing groups increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| LogP | ~2.8 | Estimated based on lipophilicity of chloro and sulfonyl groups balanced by the polar carboxylic acid. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethyl acetate, THF. | Typical for aromatic carboxylic acids. |
Proposed Synthesis and Manufacturing Workflow
The synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid can be logically approached from commercially available dichlorotoluene. The proposed pathway involves three key transformations: ethylthiolation, oxidation of the sulfide to a sulfone, and finally, oxidation of the toluene methyl group to a carboxylic acid. This strategy is adapted from established methods for producing related sulfonylbenzoic acids.[2][3]
Caption: Proposed multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Laboratory Scale)
Objective: To synthesize 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid with a purity of >98%.
Step 1: Synthesis of 1,2-Dichloro-4-(ethylthio)-3-methylbenzene
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To a stirred solution of 1,2-Dichloro-3-methyl-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF, 5 mL/g), add sodium ethanethiolate (1.2 eq) portion-wise at room temperature.
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Causality: The nitro group is a strong electron-withdrawing group, activating the para position for nucleophilic aromatic substitution by the ethanethiolate anion. DMF is an ideal polar aprotic solvent for this type of reaction.
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Heat the reaction mixture to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4-6 hours).
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Cool the mixture, pour it into ice-water, and extract with ethyl acetate (3x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide intermediate.
Step 2: Synthesis of 1,2-Dichloro-4-(ethylsulfonyl)-3-methylbenzene
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Dissolve the crude sulfide from Step 1 in glacial acetic acid (10 mL/g).
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Add hydrogen peroxide (30% aq., 3.0 eq) dropwise, maintaining the internal temperature below 50°C.
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Causality: Hydrogen peroxide in an acidic medium is a classic and effective reagent for oxidizing sulfides to sulfones. The reaction is exothermic and requires careful control.
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Heat the mixture to 70°C for 2-3 hours. Monitor by TLC for the disappearance of the sulfide and sulfoxide intermediates.
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Cool the reaction and pour it into ice-water. The sulfone product will precipitate.
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Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.
Step 3: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid
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Suspend the sulfone from Step 2 (1.0 eq) in a mixture of pyridine and water (10:1 v/v).
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Add potassium permanganate (KMnO₄, 4.0 eq) portion-wise. The reaction is highly exothermic.
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Causality: KMnO₄ is a powerful oxidizing agent capable of converting an benzylic methyl group to a carboxylic acid. Pyridine acts as a base and co-solvent.
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Heat the mixture to reflux (approx. 100-110°C) until the purple color of permanganate disappears (approx. 8-12 hours).
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Cool the mixture, and filter off the manganese dioxide (MnO₂) byproduct.
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Acidify the filtrate with concentrated HCl to pH < 2. The target benzoic acid will precipitate.
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Filter the solid, wash with cold water, and dry.
Purification:
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Recrystallize the crude product from a mixture of ethanol and water to yield the final product as a white to off-white solid.
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Self-Validation: The purity should be confirmed by HPLC and melting point analysis. The structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.
Caption: Analytical workflow for structure and purity validation.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is critical for determining the purity of the final compound and for monitoring reaction progress. A suitable method can be adapted from established procedures for related dichlorobenzoic acid intermediates.[4]
Protocol: Purity Assay
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Phosphoric Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 220 nm
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Injection Volume: 10 µL
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Standard Preparation: Prepare a 1 mg/mL solution in methanol.
Expected Spectral Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, COOH), δ 7.8-8.1 (d, 1H, Ar-H), δ 7.6-7.8 (d, 1H, Ar-H), δ 3.4 (q, 2H, -SO₂CH₂-), δ 1.2 (t, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O), δ 125-145 (6 Ar-C), δ ~50 (-SO₂CH₂-), δ ~7 (-CH₃) |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 281/283 (Cl isotope pattern) |
Potential Applications in Research and Development
The applications of this molecule are inferred from its structural components, which are prevalent in bioactive compounds.
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Agrochemical Synthesis: Structurally similar compounds, such as 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, are key intermediates in the synthesis of HPPD inhibitor herbicides like tembotrione.[4] The title compound is a logical candidate for the development of new herbicides with potentially novel selectivity and activity profiles.
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Pharmaceutical Intermediates: The dichlorobenzoic acid scaffold is a common feature in many pharmaceutical agents. The unique substitution pattern of this molecule could be exploited to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, or other targeted therapies.
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Material Science: Sulfonated aromatic compounds can be used as monomers for specialty polymers with high thermal stability and specific conductive properties.
Safety, Handling, and Storage
No specific safety data exists for this compound. Therefore, a cautious approach based on data from analogous chemicals like 2,3-Dichlorobenzoic acid and other sulfonyl compounds is mandatory.[5][6]
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GHS Hazard Classification (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Engineering Controls: Use only in a certified chemical fume hood.
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear a flame-retardant lab coat and nitrile gloves.
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Respiratory Protection: If handling as a powder outside of a fume hood, a P100 respirator is recommended.
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Handling and Storage:
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Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Keep container tightly sealed.
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Avoid creating dust.
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Disposal:
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Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow to enter drains or waterways.
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References
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PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved January 27, 2026, from [Link]
- Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- Patsnap. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved January 27, 2026, from [Link]
- Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
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Pharmaffiliates. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid. Retrieved January 27, 2026, from [Link]
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AERU. (n.d.). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. Retrieved January 27, 2026, from [Link]
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Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved January 27, 2026, from [Link]
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SDI. (n.d.). 2,3-DI CHLORO BENZOIC ACID. Retrieved January 27, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-. Retrieved January 27, 2026, from [Link]
- Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
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2a biotech. (n.d.). 2,3-DICHLORO-4-(ETHYLSULFONYL)BENZOIC ACID. Retrieved January 27, 2026, from [Link]
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